molecular formula C10H9NO2 B8749893 Benzene, 1-(1,3-butadienyl)-4-nitro- CAS No. 20264-89-5

Benzene, 1-(1,3-butadienyl)-4-nitro-

Cat. No.: B8749893
CAS No.: 20264-89-5
M. Wt: 175.18 g/mol
InChI Key: RUUPCAXJXOKICB-ONEGZZNKSA-N
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Description

Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzene ring substituted with a 1,3-butadienyl group and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- typically involves the reaction of 1,3-butadiene with nitrobenzene under specific conditions. One common method is the Diels-Alder reaction, where 1,3-butadiene acts as a diene and nitrobenzene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzene, 1-(1,3-butadienyl)-4-nitro- may involve catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to accelerate the reaction and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,3-butadienyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Benzene, 1-(1,3-butadienyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,3-butadienyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 1,3-butadienyl group can undergo conjugation with other molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butadiene: Similar structure but lacks the nitro group.

    1,3-Butadiene, 1-phenyl-: Another isomer with different substitution patterns.

    1-Phenylbutadiene: Similar backbone but different functional groups.

Uniqueness

This detailed article provides a comprehensive overview of Benzene, 1-(1,3-butadienyl)-4-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20264-89-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene

InChI

InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+

InChI Key

RUUPCAXJXOKICB-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C=CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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